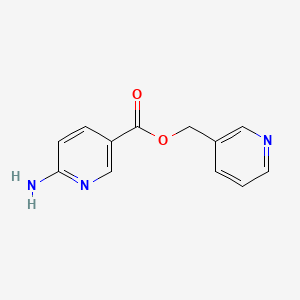
Nicotinyl 6-aminonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinyl 6-aminonicotinate is an organic compound with the molecular formula C12H11N3O2. This compound is a derivative of pyridinecarboxylic acid, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound features a pyridine ring substituted with an amino group and a pyridinylmethyl ester group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinyl 6-aminonicotinate typically involves the esterification of 6-aminonicotinic acid with 3-pyridinemethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Hydrolysis and Stability
Nicotinyl 6-aminonicotinate undergoes pH-dependent hydrolysis in aqueous solutions :
Degradation Kinetics :
-
Mechanism :
-
Acidic conditions (pH 4–6): Hydronium ion-catalyzed hydrolysis of the protonated ester.
-
Alkaline conditions (pH >7): Hydroxyl ion-catalyzed hydrolysis.
-
pH-Rate Profile :
| pH | Dominant Catalytic Pathway | Rate Constant (×10⁻⁴ s⁻¹) |
|---|---|---|
| 4.0 | Hydronium ion catalysis | 1.2 |
| 5.9 | Water catalysis (minimum) | 0.8 |
| 10.0 | Hydroxyl ion catalysis | 5.6 |
-
Hydrolysis is fastest under alkaline conditions, limiting the compound’s stability in high-pH environments .
Comparative Reactivity in Derivative Formation
This compound serves as a precursor for prodrugs targeting 6-phosphogluconate dehydrogenase (6PGD):
Intracellular Hydrolysis :
-
Esters like 5i (1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate) hydrolyze intracellularly to release 6-aminonicotinic acid, which is converted to 6-amino-NADP⁺ via the Preiss–Handler pathway .
-
Hydrolysis efficiency depends on ester structure:
Metabolite Analysis :
| Compound | 6PG Accumulation (Fold Increase) | H3K9me3 Restoration (Fold) |
|---|---|---|
| 6AN | 180 | 2.5 |
| 5i | 150 | 3.0 |
-
5i outperforms 6-aminonicotinamide (6AN) in restoring histone methylation (H3K9me3) and inhibiting 6PGD .
Critical Factors Influencing Reactivity
科学研究应用
Cancer Treatment
Nicotinyl 6-aminonicotinate has shown promise in the treatment of various cancers, particularly pancreatic cancer. Research indicates that derivatives of 6-aminonicotinic acid, including this compound, can inhibit 6-phosphogluconate dehydrogenase (6PGD), an enzyme critical in the oxidative phase of the pentose phosphate pathway (PPP), which is often upregulated in cancer cells.
Case Study: Pancreatic Cancer
- A specific derivative, identified as compound 5i , exhibited significant antiproliferative activity against PDAC cells while showing reduced neurotoxicity compared to traditional inhibitors like 6-aminonicotinamide (6AN). This suggests a favorable therapeutic profile for targeting metastatic cancer cells without affecting neuronal health .
Dermatological Applications
This compound has also been investigated for its potential in treating skin conditions such as psoriasis.
Topical Application
- A clinical study reported that a 1.5% aqueous solution of 6-aminonicotinamide, which is closely related to this compound, led to substantial improvement or complete clearing of psoriasis symptoms after four weeks of treatment. This highlights the compound's efficacy in dermatological applications .
Pharmacokinetics and Stability Studies
Understanding the stability and degradation kinetics of this compound is crucial for its application in therapeutic settings.
Degradation Kinetics
- Research has shown that the degradation of this compound in aqueous buffer solutions varies with pH levels, demonstrating pseudo-first-order kinetics across a range from pH 4.0 to 10.0. This information is vital for formulating stable pharmaceutical preparations .
Data Summary
作用机制
The mechanism of action of Nicotinyl 6-aminonicotinate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Nicotinic acid (3-pyridinecarboxylic acid): Known for its role as a vitamin (niacin) and its use in treating pellagra.
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of isoniazid, an important anti-tuberculosis drug.
Picolinic acid (2-pyridinecarboxylic acid): Known for its role in metal ion chelation.
Uniqueness
Nicotinyl 6-aminonicotinate is unique due to its dual functional groups (amino and ester), which provide versatility in chemical reactions and potential applications. Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
70022-05-8 |
|---|---|
分子式 |
C12H11N3O2 |
分子量 |
229.23 g/mol |
IUPAC 名称 |
pyridin-3-ylmethyl 6-aminopyridine-3-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c13-11-4-3-10(7-15-11)12(16)17-8-9-2-1-5-14-6-9/h1-7H,8H2,(H2,13,15) |
InChI 键 |
NQXJJZAGIYNYLT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)COC(=O)C2=CN=C(C=C2)N |
规范 SMILES |
C1=CC(=CN=C1)COC(=O)C2=CN=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















